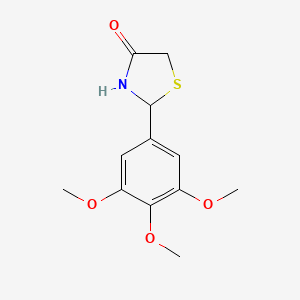

2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one is a synthetic compound that features a thiazolidinone ring attached to a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to yield the thiazolidinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl ring.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one

This compound is a thiazolidinone derivative with notable biological activities, garnering interest for its potential applications in various scientific fields . This compound has demonstrated promising effects, particularly in oncology and antimicrobial research .

Anti-Cancer Applications

TMP-bearing compounds, including this compound, have exhibited anti-cancer effects by inhibiting key proteins and receptors involved in cancer development. These targets include:

- Tubulin: Disrupting tubulin interferes with cell division.

- Heat Shock Protein 90 (Hsp90): Inhibition of Hsp90 can disrupt cancer cell survival pathways.

- Thioredoxin Reductase (TrxR): Targeting TrxR can induce oxidative stress in cancer cells.

- Histone Lysine-Specific Demethylase 1 (HLSD1): Inhibiting HLSD1 can affect gene expression in cancer cells.

- Activin Receptor-Like Kinase-2 (ALK2): ALK2 inhibition can disrupt signaling pathways involved in cancer progression.

- P-Glycoprotein (P-gp): Blocking P-gp can enhance drug sensitivity in cancer cells.

- Platelet-Derived Growth Factor Receptor β: Inhibiting this receptor can reduce cancer cell proliferation and angiogenesis.

Researchers often use in vitro and in vivo assays to evaluate the anti-cancer activity of TMP-based compounds. These assays include cell viability tests, Western blot analysis, and xenograft models. The compounds are tested against cancer cell lines to assess their impact on protein expression, cell cycle progression, and apoptosis.

Antimicrobial Activity

Thiazolidinone derivatives, including those appended with benzothiazole-triazole hybrids, have shown potential as antimicrobial agents . These compounds can inhibit the growth of bacterial and fungal strains, addressing the increasing threat of antibiotic resistance . Studies indicate that the fusion of a thiazolidinone ring with a benzothiazole-triazole pharmacophore may contribute to their effectiveness against antibiotic-resistant bacterial strains .

Mecanismo De Acción

The biological activity of 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one is thought to be mediated through its interaction with specific molecular targets. For example, it may inhibit enzymes involved in cell proliferation, leading to anti-cancer effects. The trimethoxyphenyl group is known to enhance the compound’s ability to interact with biological targets, increasing its potency .

Comparación Con Compuestos Similares

Similar Compounds

3,4,5-Trimethoxyphenethylamine (Mescaline): A naturally occurring psychedelic compound with a similar trimethoxyphenyl group.

3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of various bioactive compounds.

Thiazolidinediones: A class of compounds with a thiazolidinone ring, used as anti-diabetic agents.

Uniqueness

2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one is unique due to the combination of the trimethoxyphenyl group and the thiazolidinone ring, which imparts distinct biological activities and chemical reactivity. This combination allows for a wide range of modifications and applications in medicinal chemistry .

Actividad Biológica

2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, including its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound this compound has shown potential in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. For instance:

- Mechanism of Action : The anticancer mechanism involves the induction of apoptosis and cell cycle arrest. Studies indicate that modifications at the 5-position of the thiazolidine ring can enhance these activities .

- Cell Lines Tested : The compound has been evaluated against several tumor cell lines, including MCF-7 (breast cancer) and K562 (leukemia), demonstrating significant antiproliferative effects .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Bacterial Inhibition : The compound exhibits notable antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values indicate effective bacterial growth inhibition .

- Biofilm Formation : Recent studies have highlighted its ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinone derivatives is another area of interest:

- Mechanisms : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic effects against inflammation-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of thiazolidinones:

- Substituent Effects : The presence of methoxy groups on the phenyl ring has been correlated with enhanced biological activity. Variations in substituents can significantly affect the pharmacological profile of these compounds .

Data Tables

Case Studies

Recent studies have provided insights into the efficacy of thiazolidinone derivatives:

- Study on Anticancer Activity : A study synthesized several thiazolidinone derivatives and evaluated their anticancer activity against multiple cell lines using the NCI protocol. The most active compounds were identified as having significant effects on cell viability and apoptosis induction .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of modified thiazolidinones against resistant strains. Results indicated that specific substitutions enhanced antibacterial efficacy and reduced biofilm formation .

Propiedades

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-15-8-4-7(12-13-10(14)6-18-12)5-9(16-2)11(8)17-3/h4-5,12H,6H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXJNBCCQFXHQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2NC(=O)CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.